3-[4-(tert-Butyl)phenyl]-2H-azirine
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Overview
Description
3-[4-(tert-Butyl)phenyl]-2H-azirine is an organic compound that belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(tert-Butyl)phenyl]-2H-azirine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-(tert-butyl)phenylhydrazine with an appropriate carbonyl compound, followed by cyclization to form the azirine ring. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and safety of the industrial process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(tert-Butyl)phenyl]-2H-azirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the azirine ring into more stable amine derivatives.
Substitution: The tert-butyl group and the azirine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction typically produces amines.
Scientific Research Applications
3-[4-(tert-Butyl)phenyl]-2H-azirine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(tert-Butyl)phenyl]-2H-azirine involves its interaction with specific molecular targets and pathways. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(tert-Butyl)phenyl]propanoic acid
- 4-tert-Butylphenylacetylene
- 4-tert-Butylphenylboronic acid
Uniqueness
3-[4-(tert-Butyl)phenyl]-2H-azirine is unique due to its azirine ring structure, which imparts distinct reactivity compared to other similar compounds. The presence of the tert-butyl group also enhances its stability and influences its chemical behavior, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H15N |
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Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-2H-azirine |
InChI |
InChI=1S/C12H15N/c1-12(2,3)10-6-4-9(5-7-10)11-8-13-11/h4-7H,8H2,1-3H3 |
InChI Key |
HPEJRJWAWAHTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC2 |
Origin of Product |
United States |
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